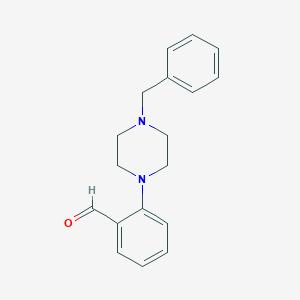
Symbioramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Symbioramide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic peptide that is derived from the natural peptide, amide, and is known for its unique properties. Symbioramide has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored.
Aplicaciones Científicas De Investigación
Synthesis Approaches
- Symbioramide, a marine-origin ceramide, has been synthesized through various methods. One approach involves a lipase-catalyzed coupling reaction, achieving the synthesis of natural symbioramide and its isomers (Takanami et al., 2005). Another method reported is an enantioselective total synthesis of symbioramide starting from simple achiral compounds, demonstrating a flexible strategy that allowed the efficient preparation of several structural isomers of symbioramide (Prévost et al., 2011).
Bioactivity and Applications
- Symbioramide derivatives have been synthesized and their antileukemic activities were evaluated. It was found that these derivatives exhibit moderate antileukemic activities in L-1210 cells, with one compound showing the most effective activity among the derivatives (Azuma et al., 2003).
Environmental and Ecological Research
- In the context of environmental and ecological studies, the term "symbiont" has been used to explore various research areas. For instance, the study of symbiont-bearing foraminifera helps understand the effects of habitat deterioration in coral reefs dominated by macroalgae, showing the resilience of some foraminifera in nutrient-stressed conditions (Renema, 2008). Additionally, interdisciplinary research involving symbiont practices highlights the cognitive and political challenges in scientific collaborations across different disciplines (Kaplan et al., 2017).
Technological and Educational Applications
- The concept of symbiosis has been applied in areas like technology and education. In technology, science parks like Symbion are explored as catalysts for developing social capital in science-industry relationships (Hansson et al., 2005). In education, programs like Symbi highlight the use of graduate students in enhancing middle school science curricula through hands-on demonstrations and scientific expertise (Hondred et al., 2013).
Integration in Diverse Scientific Domains
- Symbiosis theory has been applied in various research domains, including cultural and creative industries, emphasizing the symbiotic relationship between these industries and urban development (Bo, 2010). It's also been used in explaining scientific problems in classrooms, demonstrating the application of scientific concepts in education (Gao, 2010).
Propiedades
Número CAS |
118106-53-9 |
|---|---|
Nombre del producto |
Symbioramide |
Fórmula molecular |
C36H71NO4 |
Peso molecular |
582 g/mol |
Nombre IUPAC |
(E,2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadec-3-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31,33-35,38-40H,3-28,30,32H2,1-2H3,(H,37,41)/b31-29+/t33-,34+,35+/m0/s1 |
Clave InChI |
LJKCPJOLKILGIR-FNQQTZKRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)[C@@H](/C=C/CCCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
Sinónimos |
symbioramide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



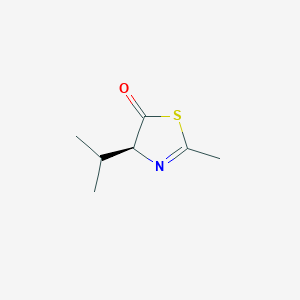
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
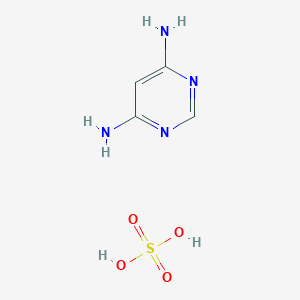
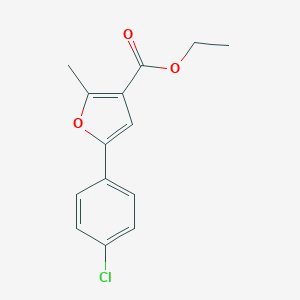
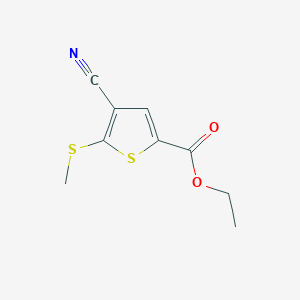





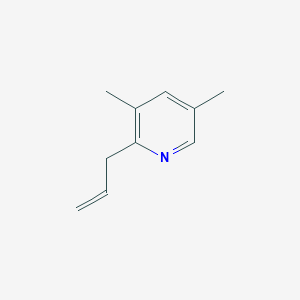
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
